1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
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Overview
Description
1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)propan-1-one is a complex organic compound characterized by its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)propan-1-one typically involves multi-step organic reactionsFor instance, the synthesis might begin with a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, in the presence of a sulfur source and an oxidizing agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one .
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the spiro structure.
Substitution: Nucleophilic substitution reactions are common, where functional groups attached to the spiro ring can be replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone: Similar in structure but with a different functional group, leading to variations in reactivity and applications.
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}butan-1-one: Another closely related compound with a longer carbon chain, affecting its physical and chemical properties.
Uniqueness
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one stands out due to its specific combination of oxygen, sulfur, and nitrogen atoms within the spiro structure. This unique arrangement imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMUQZNMLHLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)OCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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